molecular formula C17H23ClN4O2S B13718371 tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate

tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate

Cat. No.: B13718371
M. Wt: 382.9 g/mol
InChI Key: DGXULXPTJRTLHH-UHFFFAOYSA-N
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Description

tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of polar solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions are usually carried out in anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidin-4-yl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets tert-Butyl cis-4-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)cyclohexyl carbamate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H23ClN4O2S

Molecular Weight

382.9 g/mol

IUPAC Name

[4-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]cyclohexyl] N-tert-butylcarbamate

InChI

InChI=1S/C17H23ClN4O2S/c1-17(2,3)22-16(23)24-11-6-4-10(5-7-11)19-14-13-12(8-9-25-13)20-15(18)21-14/h8-11H,4-7H2,1-3H3,(H,22,23)(H,19,20,21)

InChI Key

DGXULXPTJRTLHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OC1CCC(CC1)NC2=NC(=NC3=C2SC=C3)Cl

Origin of Product

United States

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